1,1'-[(Ethoxymethylene)disulfonyl]bis(4-chlorobenzene)
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Overview
Description
1,1’-[(Ethoxymethylene)disulfonyl]bis(4-chlorobenzene) is an organic compound that contains a benzene ring substituted with ethoxymethylene and disulfonyl groups, along with chlorine atoms. This compound is known for its unique chemical structure and properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(Ethoxymethylene)disulfonyl]bis(4-chlorobenzene) typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethoxymethylene disulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain high-purity 1,1’-[(Ethoxymethylene)disulfonyl]bis(4-chlorobenzene) .
Chemical Reactions Analysis
Types of Reactions
1,1’-[(Ethoxymethylene)disulfonyl]bis(4-chlorobenzene) undergoes various chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are commonly used.
Nucleophilic Substitution: Strong bases, such as sodium hydroxide, and nucleophiles, such as amines, are used under elevated temperatures and pressures.
Major Products
Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the chlorine atoms.
Scientific Research Applications
1,1’-[(Ethoxymethylene)disulfonyl]bis(4-chlorobenzene) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-[(Ethoxymethylene)disulfonyl]bis(4-chlorobenzene) involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the presence of sulfonyl groups can enhance the compound’s ability to interact with biological membranes and cellular components .
Comparison with Similar Compounds
Similar Compounds
1,1’-[(Methoxymethylene)disulfonyl]bis(4-chlorobenzene): Similar structure but with a methoxy group instead of an ethoxy group.
1,1’-[(Ethoxymethylene)disulfonyl]bis(4-bromobenzene): Similar structure but with bromine atoms instead of chlorine atoms.
Uniqueness
1,1’-[(Ethoxymethylene)disulfonyl]bis(4-chlorobenzene) is unique due to its specific combination of ethoxymethylene and disulfonyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61821-21-4 |
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Molecular Formula |
C15H14Cl2O5S2 |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfonyl-ethoxymethyl]sulfonylbenzene |
InChI |
InChI=1S/C15H14Cl2O5S2/c1-2-22-15(23(18,19)13-7-3-11(16)4-8-13)24(20,21)14-9-5-12(17)6-10-14/h3-10,15H,2H2,1H3 |
InChI Key |
NBEQBYZIKXMKLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(S(=O)(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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